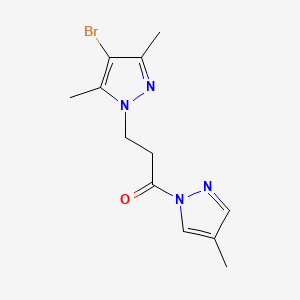![molecular formula C21H19Cl2N5O5 B10942876 2,4-dichloro-N'-[(E)-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxyphenyl}methylidene]benzohydrazide](/img/structure/B10942876.png)
2,4-dichloro-N'-[(E)-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methoxy]-3-methoxyphenyl}methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE is a complex organic compound with a unique structure that includes multiple functional groups such as chlorides, nitro groups, and methoxy groups
Preparation Methods
The synthesis of 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves multiple steps. The synthetic route often starts with the preparation of the core benzohydrazide structure, followed by the introduction of the chlorides, nitro groups, and methoxy groups through various chemical reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorides can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro groups may participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE include other benzohydrazides with different substituents. These compounds may share similar chemical properties but differ in their specific reactivity and applications. The uniqueness of 2,4-DICHLORO-N-((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)BENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19Cl2N5O5 |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[(E)-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methoxy]-3-methoxyphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H19Cl2N5O5/c1-12-20(28(30)31)13(2)27(26-12)11-33-18-7-4-14(8-19(18)32-3)10-24-25-21(29)16-6-5-15(22)9-17(16)23/h4-10H,11H2,1-3H3,(H,25,29)/b24-10+ |
InChI Key |
SYORMRUCCCMDCY-YSURURNPSA-N |
Isomeric SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10942797.png)
![N-(1-Adamantyl)-N'-[3-chloro-4-(difluoromethoxy)phenyl]urea](/img/structure/B10942798.png)
![2-[1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10942801.png)
![2-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B10942805.png)

![ethyl 4-(5-{(E)-[(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)imino]methyl}furan-2-yl)benzoate](/img/structure/B10942815.png)
![methyl 9-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10942816.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942826.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10942836.png)
![1-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-3-methylthiourea](/img/structure/B10942844.png)
![N-[3-(acetylamino)phenyl]-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10942863.png)
![1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10942864.png)
